(3-cyclopropyl-1H-pyrazol-5-yl)methanol
Description
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol (CAS: 1281984-39-1) is a pyrazole derivative with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol. Its IUPAC name is 1H-pyrazole-5-methanol, 3-cyclopropyl-, and it is commercially available with a purity of ≥95% . The compound features a pyrazole ring substituted with a cyclopropyl group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 5-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced metabolic stability attributed to the cyclopropyl moiety.
The compound is primarily utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. For example, it has been incorporated into macrocyclic kinase inhibitors such as tert-butyl (6-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)-5-methylpyrimidin-2-yl)amino)hexyl)carbamate, where it contributes to binding affinity and selectivity .
Properties
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIHFGBGDBSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289447 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281984-39-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure Overview:
- Starting Material: 3-cyclopropyl-1H-pyrazole or its derivatives.
- Reagents: Formaldehyde (aqueous or paraformaldehyde) and an acid catalyst such as acetic acid or formic acid.
- Conditions: Mild heating (around 50–80°C) under reflux, with continuous stirring.
- Mechanism: The pyrazole ring undergoes electrophilic substitution at the 5-position via the formation of a hydroxymethyl intermediate.
Typical Reaction Conditions:
| Parameter | Details |
|---|---|
| Formaldehyde source | 37% aqueous formaldehyde or paraformaldehyde |
| Catalyst | Acetic acid or p-toluenesulfonic acid |
| Temperature | 60–80°C |
| Reaction Time | 4–8 hours |
| Solvent | Usually water or a mixture of water and ethanol |
Outcome:
This method yields (3-cyclopropyl-1H-pyrazol-5-yl)methanol with moderate to high yields, depending on reaction optimization, and is scalable for industrial applications.
Cyclocondensation of Hydrazines with Acetylenic Ketones
Another prominent route involves the cyclocondensation of hydrazines with acetylenic ketones, followed by reduction to the methanol derivative.
Stepwise Process:
Research Findings:
Reaction Conditions:
| Parameter | Details |
|---|---|
| Reagents | Hydrazine hydrate, acetylenic ketones |
| Solvent | Ethanol or acetic acid |
| Temperature | 80–120°C |
| Catalyst | Sometimes copper salts or acids |
Advantages:
- High regioselectivity.
- Compatibility with various substituents.
- Potential for further functionalization to introduce hydroxymethyl groups.
Multistep Synthesis via Pyrazoline Intermediates
This approach involves initial formation of pyrazolines, which are then oxidized or reduced to the desired hydroxymethyl derivative.
Methodology:
Research Data:
Reaction Conditions:
| Parameter | Details |
|---|---|
| Oxidant | TBHP or similar oxidants |
| Solvent | Dichloromethane or ethanol |
| Temperature | Room temperature to 50°C |
| Duration | 2–6 hours |
Catalytic Hydrogenation and Functionalization
A more advanced route involves catalytic hydrogenation of precursor compounds, followed by hydroxymethylation.
Procedure:
- Hydrogenate a suitable precursor under catalytic conditions (e.g., Pd/C).
- Functionalize the resulting intermediate with formaldehyde or paraformaldehyde.
Research Insights:
- This method allows for precise control over substitution patterns and can be optimized for high yield and purity.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydroxymethylation | 3-cyclopropyl-1H-pyrazole | Formaldehyde, acid catalyst | Mild heating (50–80°C), 4–8 hrs | Simple, scalable | Moderate yields, regioselectivity |
| Cyclocondensation | Hydrazine + acetylenic ketone | Hydrazine hydrate, acetylenic ketone | 80–120°C, ethanol | High regioselectivity | Multi-step, requires purification |
| Pyrazoline oxidation | Pyrazolines | TBHP or oxidants | Room temp to 50°C | Good for functionalization | Overoxidation risk |
| Catalytic hydrogenation | Precursors | H2, Pd/C | Ambient to 50°C | Precise control | Requires specialized equipment |
Chemical Reactions Analysis
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-cyclopropyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential effects on cellular processes and signaling pathways .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Solubility: The hydroxymethyl group in this compound enhances aqueous solubility compared to non-polar derivatives like 4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, which contains a lipophilic trifluoropropoxymethyl group . Amino and hydroxy substituents (e.g., in 5-amino-3-hydroxy-1H-pyrazole derivatives) further improve solubility and enable coordination with metal ions, broadening applications in catalysis .
Role of Cyclopropyl Groups: The cyclopropyl group in this compound improves metabolic stability by resisting oxidative degradation, a feature critical for in vivo efficacy in kinase inhibitors . This contrasts with compounds lacking cyclopropyl moieties, such as urea-based MK13, which may exhibit shorter half-lives .
Biological Activity: Pyrazole derivatives with extended aromatic systems (e.g., benzimidazole-pyrazole hybrids) demonstrate enhanced kinase inhibition due to increased π-π stacking and hydrogen bonding interactions . However, this compound’s smaller size allows greater flexibility in macrocyclic drug design .
Key Observations:
- Synthetic Accessibility: this compound is often synthesized as an intermediate in multi-step reactions, with yields for final kinase inhibitors ranging from 19% to 42% . This contrasts with simpler pyrazole derivatives (e.g., 5-amino-3-hydroxy-1H-pyrazoles), which are synthesized in higher yields (50–70%) .
- Pharmacokinetics: The cyclopropyl moiety in this compound derivatives mitigates rapid hepatic clearance, whereas polar groups in 5-amino-3-hydroxy-1H-pyrazoles may accelerate renal excretion .
Biological Activity
(3-cyclopropyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
The primary target of this compound is the serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme is crucial for cellular stress responses, particularly in the endoplasmic reticulum (ER). Upon sensing unfolded proteins, IRE1 activates its endoribonuclease domain, which splices XBP1 mRNA to produce a transcription factor that regulates the unfolded protein response (UPR) . By modulating this pathway, this compound enhances cellular adaptation to stress and promotes homeostasis.
Enzyme Interactions
This compound exhibits inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions lead to a reduction in prostaglandin synthesis, thereby demonstrating anti-inflammatory properties .
Cellular Effects
The compound influences various cellular processes, including:
- Gene Expression : Modulates the expression of genes related to inflammation and apoptosis.
- Cell Signaling : Affects signaling pathways that regulate cell survival and proliferation.
These effects are particularly relevant in the context of diseases characterized by inflammation and apoptosis dysregulation .
In vitro Studies
In laboratory settings, this compound has shown stability under standard conditions, which is essential for its potential therapeutic applications. Studies indicate that low doses can exert therapeutic effects, including anti-inflammatory and analgesic properties .
Animal Models
Research involving animal models has demonstrated that varying dosages of the compound can lead to different biological outcomes. For instance:
- Low Doses : Exhibited significant anti-inflammatory effects.
- High Doses : Indicated potential toxicity or adverse effects.
This dosage-dependent behavior highlights the importance of careful dosing in therapeutic contexts .
Applications in Scientific Research
This compound has several applications across various fields:
| Field | Application |
|---|---|
| Chemistry | Serves as a building block for synthesizing complex heterocyclic compounds. |
| Biology | Investigated for antimicrobial and anti-inflammatory activities. |
| Medicine | Explored as a pharmaceutical intermediate in drug development. |
| Industry | Used in synthesizing various industrial chemicals and materials. |
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of this compound against various pathogens. In vitro tests demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic agent .
Anti-Cancer Properties
The compound's pyrazole framework has been linked to anti-proliferative activities against several cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance potency against specific cancer types .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
